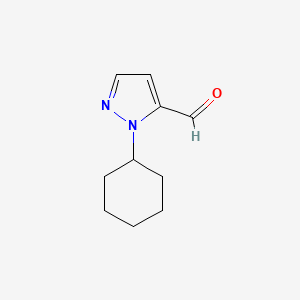
1-cyclohexyl-1H-pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-1H-pyrazole-5-carbaldehyde is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of a cyclohexyl group and a formyl group in this compound makes it a valuable intermediate for synthesizing more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclohexyl-1H-pyrazole-5-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation reaction. This reaction uses a formylating agent, such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce the formyl group into the pyrazole ring. The reaction conditions generally include:
Reagents: DMF, POCl3, and the appropriate pyrazole precursor.
Conditions: The reaction is carried out at low temperatures, typically around 0-5°C, followed by gradual warming to room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-cyclohexyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Halogenating agents, alkylating agents, under controlled temperature and solvent conditions.
Major Products:
Oxidation: 2-Cyclohexylpyrazole-3-carboxylic acid.
Reduction: 2-Cyclohexylpyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
1-cyclohexyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is explored as a precursor for developing new pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, pyrazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
2-Cyclohexylpyrazole-3-carboxylic acid: An oxidized form of 1-cyclohexyl-1H-pyrazole-5-carbaldehyde.
2-Cyclohexylpyrazole-3-methanol: A reduced form of this compound.
Other pyrazole derivatives: Compounds with different substituents on the pyrazole ring, such as 3,5-dimethylpyrazole or 4-chloropyrazole.
Uniqueness: this compound is unique due to the presence of both a cyclohexyl group and a formyl group, which confer specific chemical reactivity and potential biological activity
Properties
IUPAC Name |
2-cyclohexylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-8-10-6-7-11-12(10)9-4-2-1-3-5-9/h6-9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXHNVDWIMQORB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CC=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid](/img/structure/B2889038.png)



![N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2889045.png)

![3-[(3,5-dimethylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B2889047.png)


![3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2889050.png)



